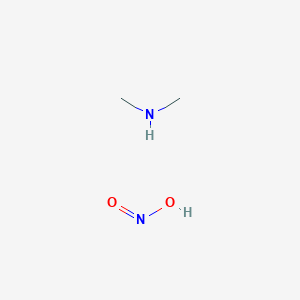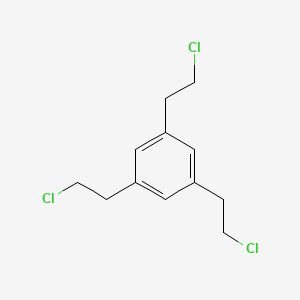
1,3,5-Tris(chloroethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Tris(chloroethyl)benzene is an organic compound with the molecular formula C9H9Cl3 It is a derivative of benzene, where three hydrogen atoms are replaced by chloroethyl groups at the 1, 3, and 5 positions
準備方法
Synthetic Routes and Reaction Conditions: 1,3,5-Tris(chloroethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1,3,5-tribromobenzene with chloroethyl reagents. The reaction typically requires a catalyst and specific conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize efficiency. The use of phase-transfer catalysts and controlled temperatures are crucial to achieving the desired product .
化学反応の分析
Types of Reactions: 1,3,5-Tris(chloroethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or other compounds .
科学的研究の応用
1,3,5-Tris(chloroethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism by which 1,3,5-Tris(chloroethyl)benzene exerts its effects involves interactions with specific molecular targets. The chloroethyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect cellular pathways and processes, contributing to the compound’s observed effects .
類似化合物との比較
- 1,3,5-Tris(2-chloroethyl)benzene
- 1,3,5-Tris(2-iodoethyl)benzene
- 1,3,5-Tris(4-hydroxyphenyl)benzene
Uniqueness: 1,3,5-Tris(chloroethyl)benzene is unique due to its specific substitution pattern and the presence of chloroethyl groups. This structure imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, the chloroethyl groups can undergo specific reactions that are not possible with other substituents, making it valuable for certain applications .
特性
CAS番号 |
18226-46-5 |
|---|---|
分子式 |
C12H15Cl3 |
分子量 |
265.6 g/mol |
IUPAC名 |
1,3,5-tris(2-chloroethyl)benzene |
InChI |
InChI=1S/C12H15Cl3/c13-4-1-10-7-11(2-5-14)9-12(8-10)3-6-15/h7-9H,1-6H2 |
InChIキー |
SQGGRXLKGOLABD-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1CCCl)CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl [2-oxo-2-(10H-phenothiazin-10-YL)ethyl]phosphonate](/img/structure/B14719985.png)


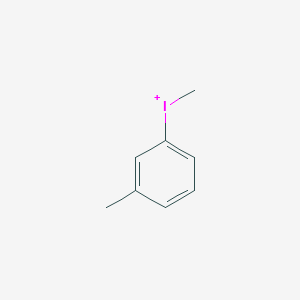
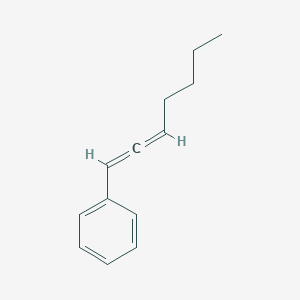
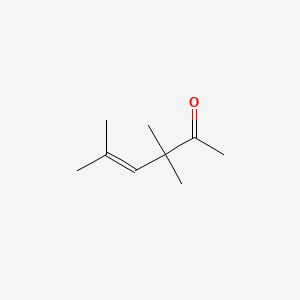

![1-[Phenylsulfonyl]-1-nitropropane](/img/structure/B14720038.png)

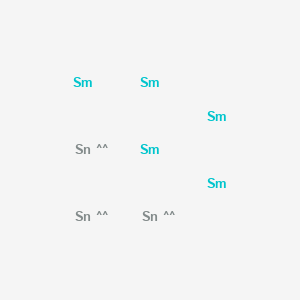
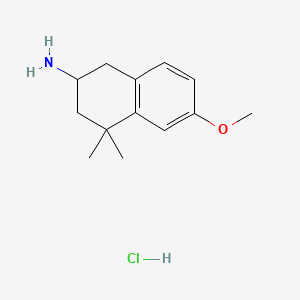
![Glycine, N-[(2-hydroxyphenyl)methylene]-](/img/structure/B14720063.png)

